molecular formula C18H16N2O2S B14229513 5-[4-(Methanesulfonyl)phenyl]-N-phenylpyridin-3-amine CAS No. 767342-24-5

5-[4-(Methanesulfonyl)phenyl]-N-phenylpyridin-3-amine

Cat. No.: B14229513
CAS No.: 767342-24-5
M. Wt: 324.4 g/mol
InChI Key: ZQVVLVMWTGPACE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[4-(Methanesulfonyl)phenyl]-N-phenylpyridin-3-amine is an organic compound that has garnered significant interest in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a methanesulfonyl group attached to a phenyl ring, further connected to a pyridin-3-amine moiety. Its distinct structure makes it a valuable subject for studies in medicinal chemistry, organic synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-(Methanesulfonyl)phenyl]-N-phenylpyridin-3-amine typically involves multi-step organic reactions. One common method includes the reaction of 4-(methanesulfonyl)phenylboronic acid with N-phenylpyridin-3-amine under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like toluene or ethanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

5-[4-(Methanesulfonyl)phenyl]-N-phenylpyridin-3-amine undergoes various chemical reactions, including:

    Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can target the nitro groups if present in derivatives of this compound.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride.

    Substitution: Halogenation using bromine or chlorination using thionyl chloride.

Major Products Formed

The major products formed from these reactions include sulfone derivatives, reduced amines, and various substituted aromatic compounds.

Scientific Research Applications

5-[4-(Methanesulfonyl)phenyl]-N-phenylpyridin-3-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-[4-(Methanesulfonyl)phenyl]-N-phenylpyridin-3-amine, particularly in medicinal applications, involves the inhibition of the cyclooxygenase-2 (COX-2) enzyme. This enzyme is responsible for the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation. By selectively inhibiting COX-2, the compound reduces the production of inflammatory prostaglandins, thereby alleviating pain and inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[4-(Methanesulfonyl)phenyl]-N-phenylpyridin-3-amine stands out due to its specific structural features that allow for selective inhibition of COX-2 with potentially fewer side effects. Its methanesulfonyl group plays a crucial role in its binding affinity and selectivity towards the COX-2 enzyme.

Properties

CAS No.

767342-24-5

Molecular Formula

C18H16N2O2S

Molecular Weight

324.4 g/mol

IUPAC Name

5-(4-methylsulfonylphenyl)-N-phenylpyridin-3-amine

InChI

InChI=1S/C18H16N2O2S/c1-23(21,22)18-9-7-14(8-10-18)15-11-17(13-19-12-15)20-16-5-3-2-4-6-16/h2-13,20H,1H3

InChI Key

ZQVVLVMWTGPACE-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C2=CC(=CN=C2)NC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.